1-Cyclopentyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea
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Overview
Description
1-Cyclopentyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea is an organic compound characterized by a cyclopentyl group attached to a urea moiety, which is further substituted with a hydroxy and methylsulfanyl group on a butyl chain
Preparation Methods
The synthesis of 1-Cyclopentyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopentyl isocyanate: This can be achieved by reacting cyclopentylamine with phosgene or a phosgene substitute.
Nucleophilic addition: The cyclopentyl isocyanate is then reacted with 2-hydroxy-4-methylsulfanylbutylamine to form the desired urea derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
1-Cyclopentyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the urea moiety to an amine.
Substitution: The hydroxy group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cyclopentyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the development of new materials with desired chemical properties.
Mechanism of Action
The mechanism by which 1-Cyclopentyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and methylsulfanyl groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar compounds to 1-Cyclopentyl-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea include other urea derivatives with cycloalkyl groups and various substituents. For example:
- 1-Cyclopentyl-3-(2-methoxyphenyl)urea
- 1-Cyclopentyl-3-(2-ethoxyphenyl)urea
- 1-Cyclopentyl-3-(3-trifluoromethylphenyl)urea
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity .
Properties
IUPAC Name |
1-cyclopentyl-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S/c1-16-7-6-10(14)8-12-11(15)13-9-4-2-3-5-9/h9-10,14H,2-8H2,1H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJVCZDKAMOIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NC1CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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